molecular formula C16H30N2O5 B3120111 di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate CAS No. 259808-71-4

di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

Cat. No.: B3120111
CAS No.: 259808-71-4
M. Wt: 330.42 g/mol
InChI Key: VUZKEHBQEOADAS-UHFFFAOYSA-N
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Description

Di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate (CAS: 660862-48-6) is a piperazine derivative with tert-butoxycarbonyl (Boc) protecting groups at the 1,4-positions and a 2-hydroxyethyl substituent at the 2-position of the piperazine ring. Its molecular formula is C₁₆H₃₀N₂O₅, with a molecular weight of 330.42 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors, where the hydroxyethyl group enhances solubility and modulates steric interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ditert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17-8-9-18(12(11-17)7-10-19)14(21)23-16(4,5)6/h12,19H,7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZKEHBQEOADAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a specific range to optimize the yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield. The compound is typically purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .

Scientific Research Applications

Pharmaceutical Development

Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is utilized in drug formulation due to its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs). Its structural properties allow it to act as a solubilizing agent and a stabilizer in formulations for oral and injectable drugs.

Biochemical Studies

The compound is employed in biochemical assays to study enzyme interactions and receptor binding. Its piperazine moiety can mimic biological structures, making it useful in the design of ligands for various receptors.

Polymer Science

In polymer chemistry, this compound serves as a building block for synthesizing polyurethanes and other polymeric materials. Its functional groups allow for cross-linking reactions, enhancing the mechanical properties of the resulting polymers.

Case Study 1: Drug Formulation Enhancement

A study demonstrated that incorporating this compound into a formulation of an anti-inflammatory drug significantly improved its solubility and bioavailability compared to traditional formulations. The results indicated an increase in the drug's therapeutic efficacy.

Case Study 2: Receptor Binding Studies

Research involving this compound as a ligand revealed its potential as a selective modulator for specific neurotransmitter receptors. The binding affinity studies showed promising results, indicating its applicability in developing new therapeutic agents targeting neurological disorders.

Mechanism of Action

The mechanism of action of di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, and changes in cellular signaling processes .

Comparison with Similar Compounds

Structural Modifications and Key Features

The following table highlights structural analogs of the target compound, emphasizing substituent variations at the 2-position of the piperazine ring:

Compound Name Substituent (R) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
Di-tert-butyl piperazine-1,4-dicarboxylate H 76535-75-6 C₁₄H₂₄N₂O₄ 284.35 Parent compound for Boc protection
Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate CH₂OH 143540-05-0 C₁₅H₂₈N₂O₅ 316.39 Intermediate in antiviral agents
(R)-Di-tert-butyl 2-methylpiperazine-1,4-dicarboxylate CH₃ 1821804-11-8 C₁₅H₂₈N₂O₄ 300.40 Chiral building block for D3 receptor ligands
Di-tert-butyl 2-(cyanomethyl)piperazine-1,4-dicarboxylate CH₂CN 317365-33-6 C₁₆H₂₆N₃O₄ 330.40 PROTAC synthesis via nucleophilic substitution
Di-tert-butyl 2-(2-methoxy-2-oxoethyl)piperazine-1,4-dicarboxylate CH₂CO₂Me 368441-99-0 C₁₇H₂₈N₂O₆ 358.43 Prodrug development

Physicochemical Properties

Property Target Compound Hydroxymethyl Analog Methyl Derivative Cyanomethyl Derivative
Clog P 1.8 1.5 2.2 2.0
Water Solubility Moderate High Low Low
Melting Point Not reported 98–100°C Oil Oil
Stability Stable at 2–8°C Hygroscopic Air-sensitive Light-sensitive
  • The hydroxyethyl group in the target compound reduces lipophilicity (Clog P = 1.8) compared to the methyl analog (Clog P = 2.2), enhancing aqueous solubility for biological applications .

Biological Activity

Di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its structural characteristics contribute to its potential therapeutic applications, including neuroprotective effects and antioxidant properties. This article synthesizes findings from various studies to elucidate the biological activities associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : di-tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
  • CAS Number : 2224423-03-2
  • Molecular Formula : C16H30N2O5
  • Molecular Weight : 330.43 g/mol

The compound is characterized by two tert-butyl groups and a piperazine ring, which are critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For instance, studies have shown that related piperazine derivatives can quench free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage in various diseases, including neurodegenerative disorders .

2. Neuroprotective Effects

The compound has demonstrated potential neuroprotective effects in vitro. In studies involving neuronal cell lines, it was found to enhance cell survival against oxidative stress induced by agents such as tert-butyl hydroperoxide (TBHP). The mechanism appears to involve the activation of signaling pathways related to cell survival and apoptosis inhibition .

Case Study 1: Neuroprotection Against TBHP-Induced Damage

A study investigated the protective effects of this compound on SH-SY5Y neuroblastoma cells exposed to TBHP. The results showed that treatment with the compound significantly reduced cell death and preserved mitochondrial function. The study highlighted the role of the ERK/MAPK signaling pathway in mediating these protective effects .

Case Study 2: Antioxidant Mechanisms

Another research effort focused on the antioxidant mechanisms of similar piperazine derivatives. It was observed that these compounds could effectively scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in cellular models. The findings suggest that this compound may exert its effects through direct interactions with free radicals .

Data Summary Table

Property/ActivityFindings
Antioxidant Activity Effective in quenching free radicals
Neuroprotection Protects SH-SY5Y cells from TBHP-induced damage
Mechanism of Action Involves ERK/MAPK signaling pathways
Cellular Effects Reduces oxidative stress and enhances survival

Q & A

Q. What are the standard synthetic routes for preparing di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate-protected piperazine derivatives can react with hydroxyethylating agents (e.g., ethylene carbonate or epoxides) under basic conditions. Optimization focuses on solvent choice (e.g., DCM or THF), temperature control (0–50°C), and catalysts like DMAP or EDCI to enhance yield . Purity is monitored via LCMS or TLC, with purification by silica chromatography or reversed-phase HPLC .

Q. How is the structural integrity of this compound confirmed after synthesis?

Characterization relies on a combination of 1H^1H/13C^{13}C-NMR to confirm proton environments (e.g., tert-butyl groups at δ ~1.4 ppm and hydroxyethyl protons at δ ~3.5–4.0 ppm) and LCMS for molecular weight validation (e.g., [M+H]+ expected at ~331.4 g/mol). FTIR can verify carbonyl stretches (~1700 cm1 ^{-1}) and hydroxyl groups (~3400 cm1 ^{-1}) .

Q. What analytical methods are recommended for assessing purity and stability?

Purity is determined via HPLC (>95% by UV detection at 254 nm) or GC-MS for volatile impurities. Stability studies involve stress testing under acidic/basic conditions, thermal degradation (40–60°C), and light exposure, followed by LCMS to identify degradation products (e.g., tert-butyl deprotection or ester hydrolysis) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, and what contradictions exist in reported methods?

Stereocontrol often requires chiral auxiliaries or enantioselective catalysts. For example, using (S)- or (R)-configured starting materials (e.g., lists an (S)-enantiomer with 98% purity). Contradictions arise in diastereomer ratios when using NaHB(OAc)3_3 () versus LiAlH4_4 (), likely due to divergent reducing capacities affecting intermediate stability. X-ray crystallography or chiral HPLC is critical for resolving such discrepancies .

Q. What strategies mitigate side reactions (e.g., tert-butyl deprotection or ester hydrolysis) during functionalization?

Protecting group compatibility is key. For example, tert-butyl esters are labile under strong acids, so mild conditions (e.g., TFA in DCM) are preferred. Hydroxyethyl groups may undergo unintended acylation; using bulky bases (e.g., DIPEA) minimizes this. By-products are characterized via 1H^1H-NMR (e.g., loss of tert-butyl signals) and addressed via iterative column chromatography .

Q. How do solvent polarity and temperature influence the compound’s reactivity in downstream applications (e.g., PROTAC synthesis)?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling reactions (e.g., amide bond formation with isoindoline carboxylates in ), while low temperatures (−40°C) stabilize intermediates during lithiation ( ). Contradictory solubility data (e.g., in THF vs. ethyl acetate) require empirical testing for specific applications like macrocyclization or protein conjugation .

Data Contradiction Analysis

  • Stereoselectivity in Piperazine Derivatives : reports high diastereoselectivity using NaHB(OAC)3_3, while notes racemization with LiAlH4_4. This suggests reductant choice critically impacts stereochemical outcomes, necessitating mechanistic studies (e.g., DFT calculations) to rationalize pathways .
  • By-Product Formation : identifies hydroxymethyl-piperazine side products during coupling, whereas observes propynyl ether derivatives. These disparities highlight the need for reaction monitoring (e.g., in-situ IR) to track intermediates and adjust stoichiometry .

Methodological Recommendations

  • Purification : Use reversed-phase HPLC with 0.1% TFA for polar by-products .
  • Mechanistic Probes : Isotopic labeling (e.g., 18O^{18}O) to trace ester hydrolysis pathways .
  • Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and HSQC, especially for overlapping piperazine signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate
Reactant of Route 2
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di-tert-Butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.